REACTION_SMILES
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[CH3:20][C:21](=[O:22])[OH:23].[CH:26]([OH:27])([CH3:28])[CH3:29].[Cl:1][c:2]1[n:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]([NH:15][CH2:16][CH:17]([CH3:18])[CH3:19])[c:11]1[N+:12]([O-:13])=[O:14].[H:24][H:25]>>[Cl:1][c:2]1[n:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]([NH:15][CH2:16][CH:17]([CH3:18])[CH3:19])[c:11]1[NH2:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CNc1c([N+](=O)[O-])c(Cl)nc2ccccc12
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Name
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Type
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product
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Smiles
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CC(C)CNc1c(N)c(Cl)nc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |